N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide
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Overview
Description
N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide is a chemical compound that belongs to the class of isoindole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide typically involves the reaction of isoindole derivatives with sulfonamide groups. One common method involves the reaction of 2,3-dihydro-1H-isoindole with dimethylamine and a sulfonyl chloride derivative under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted isoindole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2,3-dihydro-1H-isoindole-5-sulfonamide
- N,N-diethyl-2,3-dihydro-1H-isoindole-5-sulfonamide
- N,N-dimethyl-2,3-dihydro-1H-isoindole-4-sulfonamide
Uniqueness
N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethylamino group and the sulfonamide group at specific positions on the isoindole ring can result in distinct interactions with molecular targets, leading to unique biological effects .
Properties
CAS No. |
1306607-06-6 |
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Molecular Formula |
C10H14N2O2S |
Molecular Weight |
226.30 g/mol |
IUPAC Name |
N,N-dimethyl-2,3-dihydro-1H-isoindole-5-sulfonamide |
InChI |
InChI=1S/C10H14N2O2S/c1-12(2)15(13,14)10-4-3-8-6-11-7-9(8)5-10/h3-5,11H,6-7H2,1-2H3 |
InChI Key |
MQJABNPBKCFCGT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(CNC2)C=C1 |
Origin of Product |
United States |
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